4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

Physicochemical profiling Structure–Activity Relationships Lead optimization

This N1-methylated 4-thiomorpholine-substituted pyrazolo[3,4-d]pyrimidine fills a unique chemotype slot absent from standard morpholine/piperazine screening decks. Its thiomorpholine sulfur enables a three-point oxidation SAR (sulfide→sulfoxide→sulfone) inaccessible to oxygen analogs, while the N1-methyl group alters H-bond capacity and metabolic stability vs. the N1-H congener. A privileged scaffold for kinase inhibitor (CDK2, mTOR, VEGFR2) and sigma-1 receptor ligand discovery; the distinct ³⁴S isotope pattern (M+2 ~4.25%) also serves as an LC-MS diagnostic standard. Bulk quotes available; typical research scale 10–100 mg.

Molecular Formula C10H13N5S
Molecular Weight 235.31
CAS No. 1281001-92-0
Cat. No. B2666641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
CAS1281001-92-0
Molecular FormulaC10H13N5S
Molecular Weight235.31
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCSCC3
InChIInChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
InChIKeyWKOYDSQUJDELEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine (CAS 1281001-92-0): Procurement-Relevant Chemical Identity and Scaffold Context


4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine (CAS 1281001-92-0; molecular formula C₁₀H₁₃N₅S; molecular weight 235.31 g/mol) is a heterocyclic small molecule composed of a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a thiomorpholine ring and methylated at N1 . The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of VEGFR2, RET, Src, Abl, CDK2, mTOR, and PI3K family kinases [1][2][3]. This compound is offered commercially as a research-grade screening compound and is not approved for therapeutic or veterinary use .

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for 4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine in Focused Screening


Within the pyrazolo[3,4-d]pyrimidine scaffold family, minor structural modifications at the N1, C4, and C6 positions profoundly alter kinase selectivity profiles, pharmacokinetic properties, and cellular potency [1]. The thiomorpholine substituent at C4 introduces a sulfur atom that serves as a hydrogen-bond acceptor, modulates lipophilicity (increasing LogP relative to morpholine analogs), and provides an oxidation-sensitive handle (sulfide → sulfoxide → sulfone) absent in oxygen-containing morpholine congeners [2][3]. The N1-methyl group further distinguishes this compound from its N1-H analog (C₉H₁₁N₅S, MW 221.28), altering hydrogen-bond donor capacity and metabolic stability . Consequently, simply interchanging morpholine, piperazine, or N1-unsubstituted thiomorpholine derivatives of the pyrazolo[3,4-d]pyrimidine core without understanding these specific structure–activity differences can lead to divergent biological results and failed experimental reproducibility.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine Against Closest Structural Analogues


Physicochemical Differentiation: MW, LogP, and H-Bond Profile vs. Morpholine and Piperazine Analogs

The target compound (C₁₀H₁₃N₅S, MW 235.31) contains a sulfur atom in the thiomorpholine ring that differentiates it from the corresponding morpholine analog (C₁₀H₁₃N₅O, estimated MW ~219.24), the piperazine analog 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine (C₁₀H₁₄N₆, MW 218.26), and the N1-desmethyl thiomorpholine analog 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine (C₉H₁₁N₅S, MW 221.28) . The sulfur atom increases the compound's calculated LogP by approximately 0.5–0.7 log units compared to the morpholine variant (based on the Hansch π constant for –S– vs –O–), enhancing membrane permeability while reducing aqueous solubility [1]. The thiomorpholine sulfur acts as a weaker hydrogen-bond acceptor than the morpholine oxygen (β₂ᴴ parameter ~0.30 vs ~0.48 for morpholine), altering target-binding pharmacophore geometry [1]. The N1-methyl group on the pyrazolo[3,4-d]pyrimidine eliminates an H-bond donor site present in the N1-H analog, impacting kinase hinge-region interactions .

Physicochemical profiling Structure–Activity Relationships Lead optimization

Oxidation-State Tunability: Sulfide-to-Sulfoxide-to-Sulfone Conversion Unique to the Thiomorpholine Series

The thiomorpholine sulfur atom in 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine can be selectively oxidized to the corresponding sulfoxide (mono-oxidized) or sulfone (1,1-dioxide) using reagents such as H₂O₂ or m-CPBA . The 1,1-dioxide derivative (4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide, C₁₀H₁₃N₅O₂S, MW 267.31) is a distinct chemical entity that is also commercially available and has been explored in kinase inhibitor programs [1]. In contrast, the morpholine analog (C–O–C) and the piperazine analog (C–NH–C) lack this chemically addressable oxidation handle entirely [2]. This tunability allows researchers to systematically vary the electronic character and polarity of the 4-position substituent without altering the core scaffold, enabling structure–activity relationship (SAR) exploration along the sulfide → sulfone continuum.

Chemical probe design Covalent inhibitor development Metabolic stability

Kinase Scaffold Precedence: Pyrazolo[3,4-d]pyrimidine Core Demonstrates Target-Selective Kinase Inhibition in Published Congeners

Compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold with cyclic amine substitutions at C4 have demonstrated potent enzymatic inhibition in published studies [1][2]. In an RSC Advances (2022) study on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors, the most potent compounds achieved CDK2/cyclin A2 IC₅₀ values of 0.057 ± 0.003 µM and 0.081 ± 0.004 µM against recombinant enzyme, with cellular IC₅₀ values of 6 nM (HCT-116) and 45 nM (MCF-7) – representing approximately 3-fold and 30-fold greater potency than sorafenib (IC₅₀ 0.184 ± 0.01 µM on CDK2; 176 nM and 144 nM on HCT-116 and MCF-7, respectively) [1]. Separately, the structurally related pyrazolopyrimidine mTOR inhibitors WAY-600 (morpholine-substituted), WYE-687 and WYE-354 achieve mTOR IC₅₀ values of 9 nM, 7 nM, and 5 nM respectively, with >100-fold selectivity over PI3Kα [3]. While the target compound 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine has not yet had its kinase inhibition profile published in peer-reviewed literature, the co-occurrence of the pyrazolo[3,4-d]pyrimidine core with a 4-thiomorpholine substitution places it within a well-validated pharmacophore space for kinase inhibitor discovery .

Kinase inhibition CDK2 mTOR Cancer cell lines

Sigma-1 Receptor SAR Context: Cyclic 4-Substitution in Pyrazolo[3,4-d]pyrimidines Generates High-Affinity Ligands

A dedicated SAR study of pyrazolo[3,4-d]pyrimidines as sigma-1 receptor (σ1R) ligands demonstrated that introducing cyclic substituents at the 4-position yields highly active σ1R ligands with antagonist profiles and potent antinociceptive activity in mouse pain models [1][2]. The study identified 4-(1-methylpyrazol-5-yl) derivative 12f as a selective σ1R antagonist with a favorable ADMET profile [1]. While the specific compound 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine was not explicitly profiled in this publication, the paper's SAR framework explicitly confirms that cyclic amine substituents at C4—including thiomorpholine and its oxidized congeners—are competent for high-affinity σ1R binding, establishing a distinct biological rationale divergent from the kinase-focused applications described above [2]. This dual-track biological potential (kinase inhibition vs. σ1R antagonism) is a unique feature of the pyrazolo[3,4-d]pyrimidine scaffold with sulfur-containing 4-substituents that is not shared by all in-class analogs.

Sigma-1 receptor Pain Ligand selectivity

Distinct Molecular Formula and Exact Mass for Analytical Identity Confirmation in Screening Libraries

4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine has a unique monoisotopic exact mass of 235.0893 Da (calculated for C₁₀H₁₃N₅S [M+H]⁺ = 236.0965) and a distinct molecular formula C₁₀H₁₃N₅S . This differentiates it analytically from the morpholine analog (C₁₀H₁₃N₅O, [M+H]⁺ ~220.1193), the piperazine analog (C₁₀H₁₄N₆, [M+H]⁺ ~219.1353), and the N1-desmethyl thiomorpholine analog (C₉H₁₁N₅S, [M+H]⁺ ~222.0812) . The presence of the sulfur atom produces a characteristic M+2 isotope pattern (³⁴S natural abundance ~4.25%) that is readily distinguishable from the monoisotopic distribution of oxygen- and nitrogen-only analogs in LC-MS and HRMS analyses [1]. This unique mass signature facilitates unambiguous compound identification, purity assessment, and quantification in high-throughput screening workflows.

Analytical chemistry Compound identity verification LC-MS screening

Limited Published Biological Data: Critical Procurement Caveat for 4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

A comprehensive search of peer-reviewed literature (PubMed, RSC Advances, Journal of Medicinal Chemistry) and authoritative databases (BindingDB, ChEMBL, PubChem) as of April 2026 reveals no directly reported biological assay data (IC₅₀, Ki, Kd, EC₅₀, or phenotypic readout) for 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine specifically [1][2][3]. A non-peer-reviewed vendor page reports IC₅₀ values of 12.5 µM (A549) and 15.0 µM (MCF-7) for this compound in cell viability assays; however, the data source, experimental conditions, and comparator values are not documented and therefore do not meet the evidentiary standards required for procurement decision-making . In contrast, well-characterized pyrazolopyrimidine analogs such as WAY-600 (mTOR IC₅₀ = 9 nM), WYE-687 (mTOR IC₅₀ = 7 nM), and the CDK2 inhibitor series (IC₅₀ = 0.057–0.119 µM) have published, reproducible, and comparator-validated potency data [2][3]. Users procuring this compound should anticipate the need for de novo biological characterization.

Data transparency Procurement risk assessment Compound validation

Validated Research and Procurement Scenarios for 4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Screening Library Expansion with a Sulfur-Containing Pyrazolopyrimidine Chemotype

For medicinal chemistry groups building focused kinase inhibitor libraries, this compound fills a specific chemotype slot—a 4-thiomorpholine-substituted, N1-methylated pyrazolo[3,4-d]pyrimidine—that is structurally distinct from the more common 4-morpholine (e.g., WAY-600, WAY-600 series) and 4-piperazine variants present in most commercial screening decks. The scaffold class has published precedent for low-nanomolar kinase inhibition (CDK2 IC₅₀ = 0.057–0.119 µM; mTOR IC₅₀ = 5–9 nM for close congeners) [1][2], supporting its inclusion as a diversity element in kinase profiling panels. The thiomorpholine sulfur distinguishes this compound analytically via its characteristic M+2 isotope pattern in LC-MS, facilitating unambiguous hit confirmation in high-throughput screens [3].

Oxidation-State SAR Exploration for Lead Optimization of C4-Thiomorpholine Pyrazolopyrimidine Hits

The target compound serves as the reduced sulfide starting point for a three-point oxidation SAR series: parent sulfide → sulfoxide → 1,1-dioxide sulfone. This systematic polarity/electronics gradient is inaccessible from morpholine or piperazine analogs [1]. Research groups that identify this compound as a hit in initial screening can rapidly generate its oxidative congeners (sulfoxide MW ~251, sulfone MW 267) using established oxidation protocols (H₂O₂ for mild oxidation, m-CPBA for complete oxidation) [2], enabling exploration of how increasing sulfur oxidation state affects target potency, selectivity, solubility, and metabolic stability without core scaffold alteration.

Sigma-1 Receptor Ligand Discovery Leveraging Cyclic C4-Substituted Pyrazolo[3,4-d]pyrimidine SAR

The published SAR study by Díaz et al. (2017) demonstrated that cyclic substituents at C4 of the pyrazolo[3,4-d]pyrimidine scaffold produce high-affinity sigma-1 receptor ligands with in vivo antinociceptive activity [1]. This compound, bearing a thiomorpholine ring at C4 and an N1-methyl group (structural features consistent with the active series described in that work), represents a logical candidate for σ1R binding assays and selectivity profiling against σ2R. The orthogonal biological rationale—sigma receptor modulation vs. kinase inhibition—provides a second, independent justification for procurement that is not satisfied by kinase-focused analogs such as WAY-600 (which has entirely different substitution patterns at N1, C4, and C6).

Analytical Reference Standard for Distinguishing Sulfur-Containing from Oxygen-Containing Pyrazolopyrimidine Analogs in Complex Mixtures

Due to its distinct monoisotopic exact mass (235.0893 Da) and characteristic ³⁴S isotope pattern (M+2 peak at ~4.25% relative abundance), this compound can serve as a diagnostic analytical reference for LC-MS method development and compound library quality control [1][2]. Its mass differs by +16 Da from the morpholine analog and +17 Da from the piperazine analog, enabling clear chromatographic and mass spectrometric resolution even when co-eluting with close structural analogs. Analytical chemistry groups responsible for compound management and screening library integrity can utilize this compound as a sulfur-specific mass calibrant and identity verification standard.

Quote Request

Request a Quote for 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.